molecular formula C13H7BrCl2O2 B2656136 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde CAS No. 1981717-98-9

2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde

Cat. No.: B2656136
CAS No.: 1981717-98-9
M. Wt: 346
InChI Key: FHBLIBVUFWUTJJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H7BrCl2O2 and its molecular weight is 346. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Ortho-Bromination in Synthesis : A key application of 2-bromo-substituted benzaldehydes is in the synthesis of various organic compounds. A study demonstrated the use of palladium-catalyzed ortho-bromination in producing substituted 2-bromobenzaldehydes, showcasing the importance of such compounds in synthetic chemistry (Dubost et al., 2011).

  • Photolabile Protecting Groups : 2-bromo-substituted benzaldehydes have been explored for their potential in developing photoremovable protecting groups for aldehydes and ketones, a critical aspect in photochemistry and the development of light-responsive materials (Lu et al., 2003).

Chemical Reactions and Catalysis

  • Enzyme Catalyzed Asymmetric Synthesis : Benzaldehyde derivatives, including those with bromo-substitutions, are substrates in enzyme-catalyzed reactions for asymmetric synthesis, an important process in producing chiral compounds (Kühl et al., 2007).

  • Catalytic Deoxygenation : The deoxygenation of benzaldehyde over specific catalysts, a reaction relevant to 2-bromo-substituted benzaldehydes, indicates their potential utility in catalytic processes (Ausavasukhi et al., 2009).

Material Science and Molecular Structure

  • Structural Studies of Derivatives : Research has been conducted on the crystal structure of derivatives of benzaldehyde, including bromo-substituted compounds, providing insights into the molecular and crystallographic properties of such materials (Mocerino et al., 2004).

  • Magnetic Properties in Complexes : Studies on the synthesis and magnetic properties of metal complexes involving 2-bromo-substituted benzaldehydes contribute to understanding the interactions and applications of these compounds in magnetic materials (Zhang et al., 2013).

Environmental Science and Toxicology

  • Dioxin Formation in Thermal Processes : Research into the thermal degradation of bromophenols, closely related to bromo-substituted benzaldehydes, has implications for understanding the formation of toxic dioxins in environmental processes (Evans & Dellinger, 2005).

Properties

IUPAC Name

2-bromo-4-(3,4-dichlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLIBVUFWUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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